![molecular formula C18H20N4O4 B4539530 5-(3,4-dimethoxyphenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4539530.png)
5-(3,4-dimethoxyphenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide
Description
The compound in focus represents a class of specialized molecules with potential applications in various scientific fields due to its unique structural attributes. Its synthesis and analysis contribute to the broader understanding of isoxazole derivatives, known for their diverse biological activities.
Synthesis Analysis
The synthesis process of such complex molecules typically involves multi-step reactions, starting from basic building blocks like dimethoxyphenyl precursors, methylpyrazoles, and isoxazole components. The synthesis aims to construct the compound with precise control over its molecular configuration for desired properties and activities (Prabhuswamy et al., 2016).
Molecular Structure Analysis
Molecular structure analysis, often through methods like X-ray crystallography or NMR spectroscopy, reveals the spatial arrangement of atoms within the compound. This analysis is crucial for understanding the interaction mechanisms of the molecule with its environment or biological targets. The compound's structure is characterized by the presence of dimethoxyphenyl and methylpyrazol groups attached to an isoxazole ring, contributing to its distinctive chemical behavior (Kranjc et al., 2012).
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-21(11-13-7-8-22(2)19-13)18(23)14-10-16(26-20-14)12-5-6-15(24-3)17(9-12)25-4/h5-10H,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJSEDFTMFSOAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CN(C)C(=O)C2=NOC(=C2)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dimethoxyphenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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